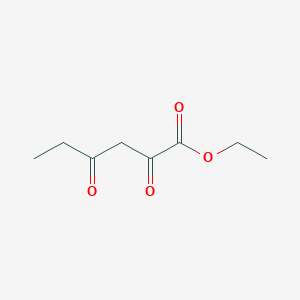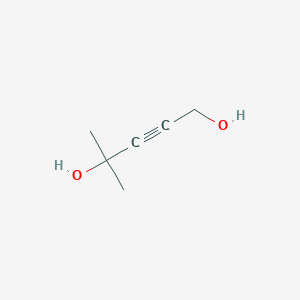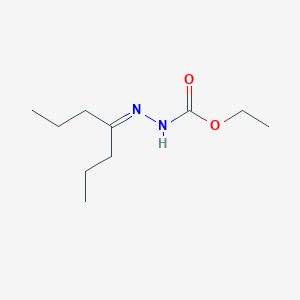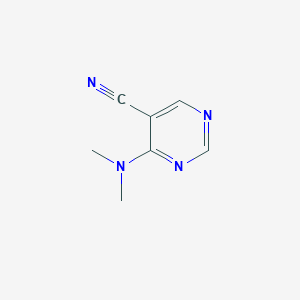
2,4-二羟基-3-硝基喹啉
描述
Synthesis Analysis
The synthesis of 2,4-Dihydroxy-3-nitroquinoline derivatives can be achieved through various methods. A notable approach involves the reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins, such as beta-nitrostyrenes, in the presence of DABCO. This reaction produces 2-Aryl-3-nitro-1,2-dihydroquinolines, which can then be converted into 3-nitro-2-substituted-quinolines upon treatment with DDQ or silica gel. This method demonstrates the versatility of starting materials and the efficiency of the synthesis process for obtaining 3-nitroquinoline derivatives (Yan et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxy-3-nitroquinoline and its derivatives is characterized by various spectroscopic techniques, including NMR and X-ray diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the synthesis and crystal structure of nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline were elucidated using X-ray diffraction, showcasing the compound's stereochemistry and molecular packing influenced by hydrogen bonding and van der Waals interactions (Bohórquez et al., 2013).
Chemical Reactions and Properties
2,4-Dihydroxy-3-nitroquinoline undergoes a variety of chemical reactions, highlighting its reactive nature and chemical versatility. For example, the reaction with beta-nitrostyrenes leads to the formation of nitroquinoline derivatives through a process that can involve unique rearrangement products, indicating the compound's ability to participate in complex chemical transformations (Yan et al., 2004).
科学研究应用
抗癌应用:
- 与2,4-二羟基-3-硝基喹啉相关的新化合物,如4-芳基(烷基)氨基-3-硝基喹啉和2,4-二芳基(二烷基)氨基-3-硝基喹啉已经合成并针对人类肺癌和结肠癌细胞系进行了抗增殖活性评估。某些化合物显示出优秀的抗癌活性,与标准抗癌药物厄洛替尼相当(Chauhan et al., 2015)。
- 另一项关于在无溶剂条件下合成的新2-糖基-3-硝基-1,2-二氢喹啉和喹啉的抗癌活性研究显示出对人类实体肿瘤细胞系有希望的细胞毒性和抗增殖活性(Luque-Agudo et al., 2018)。
致突变和致癌性质:
- 与2,4-二羟基-3-硝基喹啉相关的化合物4-硝基喹啉1-氧化物(4NQO)的染色体破坏性(诱导染色体损伤的能力)取决于细胞类型,并与其细胞毒性、暴露时间和p53功能相关。 4NQO作为点突变剂比作为染色体破坏剂更有效(Brüsehafer等,2015)。
- 一项探讨4-硝基喹啉1-氧化物及其衍生物与DNA在体内相互作用的研究突出了致癌性与与DNA的相互作用之间的相关性(Matsushima et al., 1967)。
DNA损伤和保护:
- 一项关于新型2,4-二羟基喹啉染料的研究揭示了它们在DNA保护、抗微生物活性和抗癌效果方面的潜力。某些化合物对癌细胞系显示出显著的细胞毒性,并具有高结合DNA的能力(Şener等,2018)。
安全和危害
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on the synthesis of functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
属性
IUPAC Name |
4-hydroxy-3-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZUGBYEPDMAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715674 | |
| Record name | 4-Hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3-nitroquinoline | |
CAS RN |
15151-57-2 | |
| Record name | 4-Hydroxy-3-nitro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15151-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-nitro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



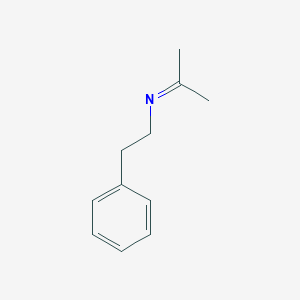
![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)

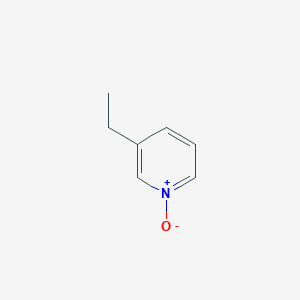
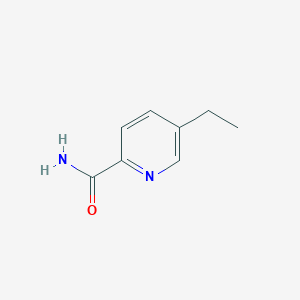

![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)
